
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine typically involves the reaction of 2,5-dimethylthiophene with an appropriate ethylating agent to introduce the ethyl group at the 1-positionThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would also be essential to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring or the thietan-3-amine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and bases such as sodium hydride or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene or tetrahydrothiophene derivatives .
Aplicaciones Científicas De Investigación
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-microbial, and anti-cancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways involved depend on the specific application of the compound, but it is believed to exert its effects through modulation of these molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine include:
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]aniline
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethylaniline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiophene ring and the thietan-3-amine moiety. This unique structure may confer specific properties that make it particularly useful in certain applications, such as its potential therapeutic effects and its ability to undergo a variety of chemical reactions .
Propiedades
Fórmula molecular |
C11H17NS2 |
|---|---|
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H17NS2/c1-7-4-11(9(3)14-7)8(2)12-10-5-13-6-10/h4,8,10,12H,5-6H2,1-3H3 |
Clave InChI |
NVCPLOLGQRUIDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C(C)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13002970.png)
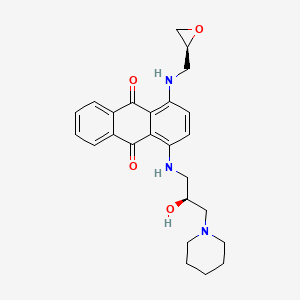
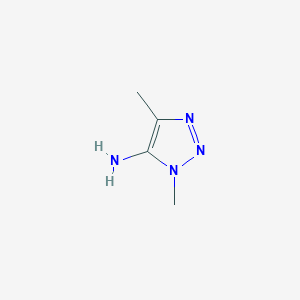
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)
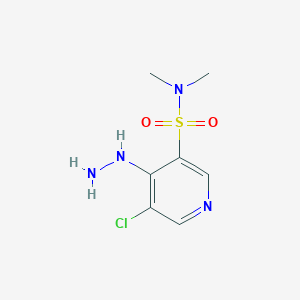
![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
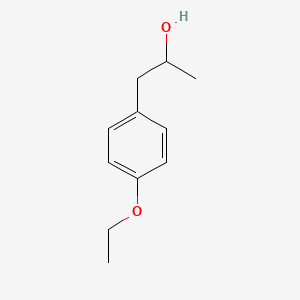

![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
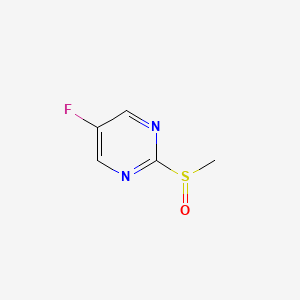
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)

